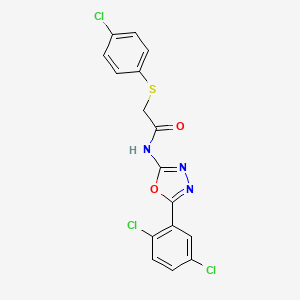

2-((4-chlorophenyl)thio)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

説明

This compound features a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 5 and a 4-chlorophenylthioacetamide moiety at position 2. The 1,3,4-oxadiazole scaffold is renowned for its bioisosteric properties, enhancing metabolic stability and bioavailability in medicinal chemistry .

特性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3N3O2S/c17-9-1-4-11(5-2-9)25-8-14(23)20-16-22-21-15(24-16)12-7-10(18)3-6-13(12)19/h1-7H,8H2,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEAISRKIBQTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((4-chlorophenyl)thio)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₁₀Cl₃N₃O₂S

- Molecular Weight : 414.69 g/mol

- CAS Number : 896018-48-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl thio compounds with 1,3,4-oxadiazole derivatives. The detailed synthetic routes often include steps such as refluxing in organic solvents and recrystallization processes to achieve high purity levels.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives, which include compounds like this compound. These compounds exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 1.59 | |

| Other Oxadiazole Derivatives | C6 (Glioma) | 8.16 | |

| Other Oxadiazole Derivatives | L929 (Fibroblast) | 13.04 |

The biological activity of this compound can be attributed to its ability to inhibit several key enzymes involved in cancer progression:

- Telomerase

- Topoisomerase II

- Histone Deacetylase (HDAC)

These targets are crucial for cellular proliferation and survival in cancer cells. The inhibition of these enzymes leads to apoptosis and reduced tumor growth.

Case Studies

Several case studies have investigated the efficacy of oxadiazole derivatives in preclinical models:

- Study on A549 Cell Line : A compound similar to this compound demonstrated an IC50 value of less than 0.14 μM against the A549 lung cancer cell line, indicating potent cytotoxicity and selectivity for cancer cells over normal cells .

- Mechanistic Insights : Research has shown that compounds within this class can induce apoptosis through caspase activation and mitochondrial membrane depolarization . This suggests that these compounds not only inhibit tumor growth but also trigger programmed cell death pathways.

科学的研究の応用

Basic Information

- IUPAC Name : 2-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

- Molecular Formula : C16H10Cl3N3O2S

- Molecular Weight : 414.69 g/mol

- CAS Number : 896018-48-7

Structural Characteristics

The compound features a thioether linkage and a 1,3,4-oxadiazole ring, which are significant for its biological activity. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed activity against various bacterial strains and fungi. The thioether group in this compound may enhance its interaction with microbial cell membranes, potentially increasing its efficacy against resistant strains.

Anti-cancer Properties

The oxadiazole derivatives have shown promise in cancer therapy. In vitro studies revealed that compounds similar to 2-((4-chlorophenyl)thio)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide exhibited cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Agrochemicals

Pesticidal Activity

The compound's structure suggests potential applications in agrochemicals as a pesticide or herbicide. Preliminary studies have indicated that similar compounds demonstrate effective pest control properties against agricultural pests. The chlorinated phenyl groups are thought to play a crucial role in enhancing the compound's bioactivity.

Material Science

Polymer Synthesis

Due to its reactive functional groups, this compound can be utilized in the synthesis of polymers with specific properties. Research has explored the incorporation of oxadiazole units into polymer backbones to improve thermal stability and mechanical strength.

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Oxadiazole A | Antimicrobial | E. coli | |

| Oxadiazole B | Anticancer | HeLa cells | |

| Oxadiazole C | Pesticidal | Aphids |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxadiazole derivatives against resistant bacterial strains. The findings indicated that compounds similar to the target compound displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections caused by resistant pathogens.

Case Study 2: Cancer Cell Line Studies

In vitro experiments conducted on breast cancer cell lines showed that derivatives containing the oxadiazole structure led to a reduction in cell viability by over 70% at certain concentrations. These results were published in Cancer Research and highlight the potential for further development of this compound as an anti-cancer agent.

Case Study 3: Pesticidal Applications

Research presented at an agricultural conference demonstrated that thioether-containing compounds exhibited effective pest control against common agricultural pests like aphids and beetles. Field trials indicated a significant reduction in pest populations when treated with formulations containing similar structures.

類似化合物との比較

Structural and Physicochemical Comparisons

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives

Table 2: Physicochemical Properties

*Inferred from synthesis protocols of analogs (e.g., recrystallization in ethanol-dioxane mixtures) .

Key SAR Trends :

Halogen Substituents : Chlorine atoms at meta/para positions enhance cytotoxicity and antimicrobial activity by improving membrane penetration and target binding .

Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., in ’s 2b) reduce cytotoxicity but improve solubility, highlighting a trade-off between potency and pharmacokinetics .

Bulkier Substituents: Phthalazinone or indole rings () may reduce bioavailability due to increased molecular weight but enhance specificity for certain targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((4-chlorophenyl)thio)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving:

- Step 1 : Preparation of the 1,3,4-oxadiazole core by cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., using POCl₃ or H₂SO₄) .

- Step 2 : Introduction of the thioether linkage via nucleophilic substitution between a chlorophenylthiol derivative and the oxadiazole intermediate. Triethylamine is commonly used as a base to facilitate the reaction .

- Optimization : Reaction time, solvent polarity (e.g., ethanol vs. dioxane), and stoichiometric ratios of reagents (e.g., sodium acetate as a catalyst) significantly impact yields. TLC monitoring (e.g., silica gel, hexane:ethyl acetate) ensures reaction completion .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns protons and carbons in the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and chloro-substituted aromatic regions (δ 7.2–7.8 ppm) .

- IR Spectroscopy : Confirms the presence of amide C=O stretches (~1650–1680 cm⁻¹) and C-S bonds (~650–700 cm⁻¹) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Q. How does the solubility profile of this compound influence in vitro bioactivity assays?

- Methodological Answer : The compound’s low aqueous solubility (due to hydrophobic chloroaryl groups) necessitates dimethyl sulfoxide (DMSO) or ethanol as co-solvents. Solvent concentrations must be kept ≤1% to avoid cytotoxicity in cell-based assays. Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes can enhance solubility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., antimicrobial vs. anticancer activity)?

- Methodological Answer : Discrepancies often arise from:

- Structural Analogues : Minor substituent changes (e.g., 2,5-dichlorophenyl vs. 3-methoxyphenyl) drastically alter target selectivity .

- Assay Conditions : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative), cell lines, or incubation times (e.g., 24h vs. 48h) impact results. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) mitigate variability .

- Data Normalization : Bioactivity should be reported as IC₅₀/EC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., COX-2 or topoisomerase II). Focus on key residues (e.g., Arg120 in COX-2 for hydrogen bonding with the acetamide group) .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity. Chlorine atoms at the 2,5-positions enhance hydrophobic interactions but may reduce solubility .

Q. What experimental designs assess the environmental fate of this compound (e.g., biodegradation, bioaccumulation)?

- Methodological Answer :

- OECD Guidelines : Follow Test No. 301 (Ready Biodegradability) or 305 (Bioaccumulation in Fish) to evaluate persistence.

- LC-MS/MS : Quantify degradation products (e.g., dechlorinated metabolites) in simulated environmental matrices (soil/water) .

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays to determine EC₅₀ values for acute toxicity .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Determine bond lengths (e.g., C-S bond ~1.78 Å) and dihedral angles between the oxadiazole and chlorophenyl rings. Disordered structures require refinement with programs like SHELXL .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing crystal packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。